molecular formula C28H28O5 B11138188 ethyl 3-{4,8-dimethyl-7-[(2-methyl-1-naphthyl)methoxy]-2-oxo-2H-chromen-3-yl}propanoate

ethyl 3-{4,8-dimethyl-7-[(2-methyl-1-naphthyl)methoxy]-2-oxo-2H-chromen-3-yl}propanoate

Cat. No.: B11138188
M. Wt: 444.5 g/mol
InChI Key: UTCQVFYHCQRZRH-UHFFFAOYSA-N
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Description

Ethyl 3-{4,8-dimethyl-7-[(2-methyl-1-naphthyl)methoxy]-2-oxo-2H-chromen-3-yl}propanoate is a complex organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by its unique structure, which includes a chromen-2-one core, a naphthyl group, and an ethyl ester moiety. It is of interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-{4,8-dimethyl-7-[(2-methyl-1-naphthyl)methoxy]-2-oxo-2H-chromen-3-yl}propanoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the condensation of a suitable phenol derivative with an appropriate β-ketoester under acidic or basic conditions.

    Introduction of the Naphthyl Group: The naphthyl group can be introduced via a Friedel-Crafts alkylation reaction, where the chromen-2-one derivative is reacted with 2-methyl-1-naphthylmethanol in the presence of a Lewis acid catalyst such as aluminum chloride.

    Esterification: The final step involves the esterification of the resulting intermediate with ethyl bromoacetate in the presence of a base such as potassium carbonate to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-{4,8-dimethyl-7-[(2-methyl-1-naphthyl)methoxy]-2-oxo-2H-chromen-3-yl}propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to yield corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to produce alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can occur at the ester moiety, where the ethyl group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Amides or thioesters.

Scientific Research Applications

Ethyl 3-{4,8-dimethyl-7-[(2-methyl-1-naphthyl)methoxy]-2-oxo-2H-chromen-3-yl}propanoate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as anti-inflammatory, antioxidant, and antimicrobial properties.

    Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 3-{4,8-dimethyl-7-[(2-methyl-1-naphthyl)methoxy]-2-oxo-2H-chromen-3-yl}propanoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Modulating Receptors: Interacting with cellular receptors to influence signal transduction pathways.

    Altering Gene Expression: Affecting the expression of genes related to inflammation, oxidative stress, or microbial resistance.

Comparison with Similar Compounds

Ethyl 3-{4,8-dimethyl-7-[(2-methyl-1-naphthyl)methoxy]-2-oxo-2H-chromen-3-yl}propanoate can be compared with other chromen-2-one derivatives and naphthyl-containing compounds. Similar compounds include:

    Ethyl 3-{4,8-dimethyl-7-methoxy-2-oxo-2H-chromen-3-yl}propanoate: Lacks the naphthyl group, resulting in different biological activities.

    Mthis compound: Has a methyl ester instead of an ethyl ester, which may affect its reactivity and solubility.

    3-{4,8-Dimethyl-7-[(2-methyl-1-naphthyl)methoxy]-2-oxo-2H-chromen-3-yl}propanoic acid: The carboxylic acid analog, which may have different pharmacokinetic properties.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C28H28O5

Molecular Weight

444.5 g/mol

IUPAC Name

ethyl 3-[4,8-dimethyl-7-[(2-methylnaphthalen-1-yl)methoxy]-2-oxochromen-3-yl]propanoate

InChI

InChI=1S/C28H28O5/c1-5-31-26(29)15-13-22-18(3)21-12-14-25(19(4)27(21)33-28(22)30)32-16-24-17(2)10-11-20-8-6-7-9-23(20)24/h6-12,14H,5,13,15-16H2,1-4H3

InChI Key

UTCQVFYHCQRZRH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCC1=C(C2=C(C(=C(C=C2)OCC3=C(C=CC4=CC=CC=C43)C)C)OC1=O)C

Origin of Product

United States

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